molecular formula C6H5ClO3S B8483312 2-Carboxy-3-chloro-4-(hydroxymethyl)thiophene

2-Carboxy-3-chloro-4-(hydroxymethyl)thiophene

Cat. No. B8483312
M. Wt: 192.62 g/mol
InChI Key: WBUIVZVQLDVREK-UHFFFAOYSA-N
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Patent
US06140351

Procedure details

To a solution of 2-methoxycarbonyl-3-chloro-4-(acetoxymethyl)thiophene (83 g, 0.33 mol) in 1,4-dioxane (350 mL) was added a solution of sodium hydroxide (26.5 g, 0.66 mol) in water (200 mL) and the mixture stirred at ambient temperature. After 1 hour the dioxane was removed in vacuo and the aqueous solution washed with ethyl acetate (2×1 00 mL). The aqueous layer was brought to pH 2 by addition of concentrated HCl, then extracted with n-butanol (4×200 mL). The combined extracts were concentrated and the resulting solid dried in vacuo to afford 63 g (90% yield) of 2-carboxy-3-chloro-4-(hydroxymethyl)thiophene as a tan powder; NMR (DMSO-d6) 7.7 (s, 1), 4.4 (s, 2) ppm.
Name
2-methoxycarbonyl-3-chloro-4-(acetoxymethyl)thiophene
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:11][O:12]C(=O)C)[C:9]=1[Cl:10])=[O:4].[OH-].[Na+]>O1CCOCC1.O>[C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:11][OH:12])[C:9]=1[Cl:10])([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
2-methoxycarbonyl-3-chloro-4-(acetoxymethyl)thiophene
Quantity
83 g
Type
reactant
Smiles
COC(=O)C=1SC=C(C1Cl)COC(C)=O
Name
Quantity
26.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the dioxane was removed in vacuo
Duration
1 h
WASH
Type
WASH
Details
the aqueous solution washed with ethyl acetate (2×1 00 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was brought to pH 2 by addition of concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with n-butanol (4×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1SC=C(C1Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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